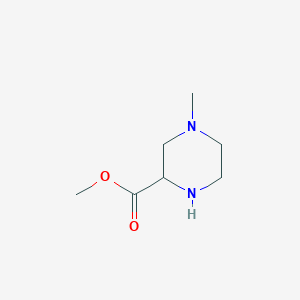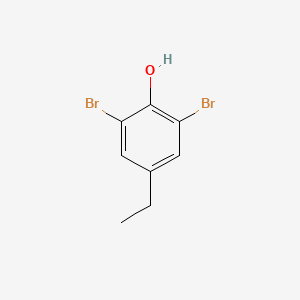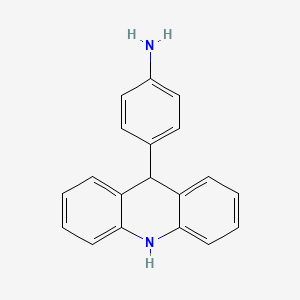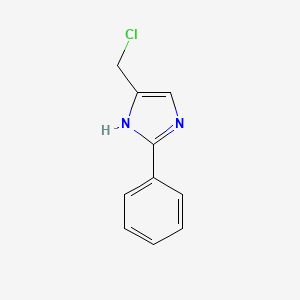![molecular formula C9H10ClN3 B3353967 2-Chloro-6-propylimidazo[1,2-b]pyridazine CAS No. 570416-05-6](/img/structure/B3353967.png)
2-Chloro-6-propylimidazo[1,2-b]pyridazine
概述
描述
2-Chloro-6-propylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C9H10ClN3. It has a molecular weight of 195.64900 . This compound is recognized as an important fused bicyclic 5–6 heterocycle .
Synthesis Analysis
The synthesis of 2-Chloro-6-propylimidazo[1,2-b]pyridazine involves several steps. The synthetic route includes the use of 2,6-Dichloroimidazo and chloropropylmagnesium bromide as precursors . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-propylimidazo[1,2-b]pyridazine consists of a fused bicyclic 5–6 heterocycle. The molecule contains a chlorine atom and a propyl group attached to the imidazo[1,2-b]pyridazine ring .Chemical Reactions Analysis
Imidazopyridines, which include 2-Chloro-6-propylimidazo[1,2-b]pyridazine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-6-propylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-2-3-7-4-5-9-11-8(10)6-13(9)12-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJDGVOQZZXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C=C(N=C2C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629890 | |
| Record name | 2-Chloro-6-propylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
570416-05-6 | |
| Record name | 2-Chloro-6-propylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [(4-methylpiperazin-2-YL)methyl]carbamate](/img/structure/B3353893.png)
![7-Methylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B3353898.png)
![2,7-Dimethylhexahydroimidazo[1,5-A]pyrazin-3(2H)-one](/img/structure/B3353906.png)
![1,2,3,3a,8,8a-Hexahydroindeno[1,2-c]pyrrole](/img/structure/B3353937.png)
![Methanamine, N-[(1-methyl-1H-indol-3-yl)methylene]-](/img/structure/B3353951.png)


![2-Chloro-6-ethylimidazo[1,2-B]pyridazine](/img/structure/B3353968.png)
![4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-](/img/structure/B3353976.png)
![3-Hydroxy-2,3-dimethyl-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B3353984.png)

![2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol](/img/structure/B3353993.png)
![Octahydro-1H-pyrrolo[1,2-a]azepine](/img/structure/B3354000.png)